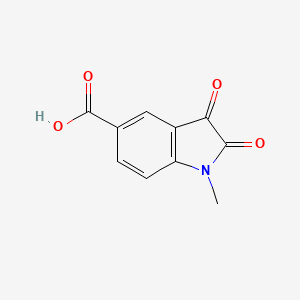
3-(aminomethyl)-6-ethyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(aminomethyl)-6-ethyl-4H-chromen-4-one: is a chemical compound belonging to the chromenone family. Chromenones, also known as coumarins, are naturally occurring oxygen heterocyclic compounds widely distributed in plants. They form the basic nucleus of important compounds such as flavones, isoflavones, xanthones, and anthocyanins. Due to their wide range of pharmacological activities, chromenones are considered advantageous scaffolds in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-6-ethyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the Mannich reaction, which is a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions typically include the use of formaldehyde, an amine, and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthesis stages to avoid the use of expensive and environmentally harmful reagents and solvents. The use of recoverable reagents and achieving higher yields of the product are additional considerations .
Análisis De Reacciones Químicas
Types of Reactions: 3-(aminomethyl)-6-ethyl-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromenones.
Aplicaciones Científicas De Investigación
Chemistry: 3-(aminomethyl)-6-ethyl-4H-chromen-4-one is used as a versatile reagent in organic synthesis. It serves as a building block for the synthesis of various heterocyclic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with proteins .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals .
Mecanismo De Acción
The mechanism of action of 3-(aminomethyl)-6-ethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. For example, it may inhibit nitric oxide synthase, leading to reduced production of nitric oxide . Additionally, the compound can interact with DNA and proteins, affecting cellular processes such as gene expression and signal transduction .
Comparación Con Compuestos Similares
- 3-(aminomethyl)-4-hydroxycoumarin
- 3-(aminomethyl)-5-methylhexanoic acid
- 3-(aminomethyl)phenylboronic acid hydrochloride
Comparison: 3-(aminomethyl)-6-ethyl-4H-chromen-4-one is unique due to its specific substitution pattern on the chromenone ring, which imparts distinct chemical and biological properties. Compared to 3-(aminomethyl)-4-hydroxycoumarin, the presence of the ethyl group at the 6-position enhances its lipophilicity and potentially its bioavailability . In contrast to 3-(aminomethyl)-5-methylhexanoic acid, which is primarily used as an anticonvulsant, this compound has broader applications in medicinal chemistry and industry .
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
3-(aminomethyl)-6-ethylchromen-4-one |
InChI |
InChI=1S/C12H13NO2/c1-2-8-3-4-11-10(5-8)12(14)9(6-13)7-15-11/h3-5,7H,2,6,13H2,1H3 |
Clave InChI |
UXFCTKFPBKSZDC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)OC=C(C2=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


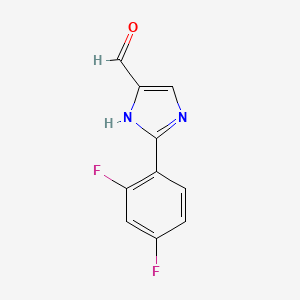
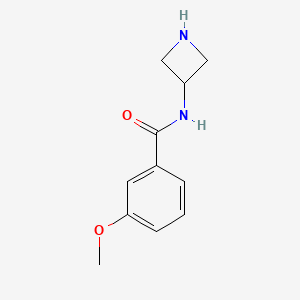

![6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)
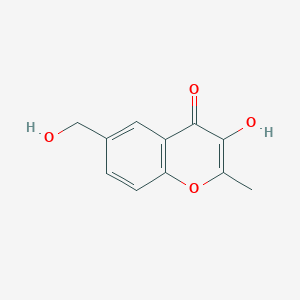


![3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11894853.png)
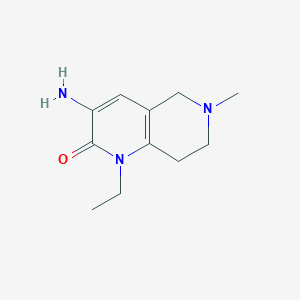
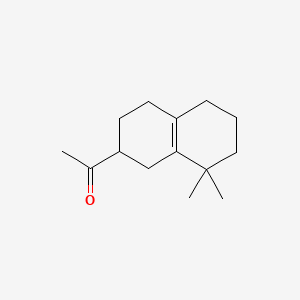

![Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-](/img/structure/B11894883.png)
![3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B11894884.png)
